Physicochemical Properties of Cyclo(Met-Met): An In-depth Technical Guide
Physicochemical Properties of Cyclo(Met-Met): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, has garnered interest in the scientific community for its potential biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of Cyclo(Met-Met), alongside detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, a plausible signaling pathway potentially modulated by this molecule is illustrated to provide context for its biological effects.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for the development of analytical methods and formulations. The key properties of Cyclo(Met-Met) are summarized in the table below.
| Property | Value | Source/Method |
| IUPAC Name | (3S,6S)-3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione | --- |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | [1][2] |
| Molecular Weight | 262.39 g/mol | [1][2] |
| Appearance | White Powder | [2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO. | |
| Predicted logP | ~1.7 | Estimated based on similar cyclic dipeptides like cyclo(L-Phe-L-Met) |
| Melting Point | Not experimentally determined in the reviewed literature. | --- |
Experimental Protocols
I. Synthesis of Cyclo(Met-Met)
The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through the cyclization of a linear dipeptide precursor. The following is a representative protocol.
A. Synthesis of the Linear Dipeptide (Met-Met)
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Amino Acid Protection: The N-terminus of one L-methionine molecule is protected with a suitable group, such as Boc (tert-butyloxycarbonyl), and the C-terminus of a second L-methionine molecule is protected as a methyl or ethyl ester.
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Peptide Coupling: The protected methionine residues are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours.
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Deprotection: The protecting groups are removed. The Boc group is typically removed with trifluoroacetic acid (TFA), and the ester is saponified using a base like sodium hydroxide.
B. Cyclization to form Cyclo(Met-Met)
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Activation: The deprotected linear dipeptide is dissolved in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to activate the carboxyl group.
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Cyclization: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the intramolecular amide bond formation. The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours).
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Work-up: The solvent is removed under reduced pressure, and the crude product is subjected to purification.
II. Purification of Cyclo(Met-Met)
Purification of the crude Cyclo(Met-Met) is essential to remove unreacted starting materials, linear dipeptide, and other byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method.
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Column: A C18 stationary phase is typically used.
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Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of a modifier like 0.1% TFA, is employed.
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Gradient: A typical gradient might start with a low percentage of ACN (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes to elute the cyclic dipeptide.
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Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 210-220 nm.
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Fraction Collection and Analysis: Fractions corresponding to the major peak are collected. The purity of the collected fractions is then assessed using analytical HPLC.
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Solvent Removal: The organic solvent is removed from the pooled pure fractions using a rotary evaporator, followed by lyophilization to obtain the purified Cyclo(Met-Met) as a white powder.
Crystallization can also be employed as a cost-effective purification method if a suitable solvent system is identified. This typically involves dissolving the crude product in a hot solvent in which it is soluble and allowing it to cool slowly, or by adding an anti-solvent to induce precipitation of the pure compound.
III. Characterization of Cyclo(Met-Met)
The identity and purity of the synthesized Cyclo(Met-Met) should be confirmed using various analytical techniques.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can help in assigning the signals to specific protons and carbons in the molecule.
Potential Signaling Pathway Modulation
The biological activity of Cyclo(Met-Met), particularly its antioxidant properties, suggests its potential interaction with cellular signaling pathways involved in oxidative stress response. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .
Sulfur-containing compounds are known to be effective antioxidants. They can directly scavenge reactive oxygen species (ROS) or modulate cellular antioxidant systems. The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, inducing their expression.
Given that Cyclo(Met-Met) contains two methionine residues with sulfur atoms, it is plausible that it could activate the Nrf2 pathway, leading to an enhanced antioxidant response.
Caption: Proposed activation of the NRF2 antioxidant pathway by Cyclo(Met-Met).
While direct evidence linking Cyclo(Met-Met) to the c-MET signaling pathway is lacking in the reviewed literature, its reported anti-cancer activity makes the c-MET pathway a speculative but relevant area for future investigation. The c-MET receptor tyrosine kinase pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in various cancers.
Conclusion
This technical guide provides a summary of the known physicochemical properties of Cyclo(Met-Met) and offers representative experimental protocols for its synthesis, purification, and characterization based on established methods for cyclic dipeptides. The potential for Cyclo(Met-Met) to modulate the Nrf2-ARE signaling pathway provides a mechanistic hypothesis for its observed antioxidant effects. Further research is warranted to fully elucidate the quantitative physicochemical parameters, confirm its biological targets, and explore its therapeutic potential.
